Menaquinone 6-d7
Description
Properties
CAS No. |
1233937-29-5 |
|---|---|
Molecular Formula |
C₄₁H₄₉D₇O₂ |
Molecular Weight |
587.93 |
Synonyms |
(all-E)-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-1,4-naphthalenedione-d7; Farnoquinone-d7; MK6-d7; Vitamin K2-d7; Vitamin K2(30)-d7; Vitamin MK6-d7; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Deuterated Menaquinones
Chemical Synthesis Approaches for Targeted Deuterium (B1214612) Incorporation
Chemical synthesis offers a direct and controllable route to producing Menaquinone 6-d7. These strategies rely on the principles of organic chemistry to construct the molecule from simpler, often deuterated, starting materials.
Multi-step Organic Synthesis Strategies for this compound
The synthesis of menaquinones is a complex process that generally involves the coupling of a naphthoquinone core with a polyisoprenyl side chain. mdpi.comsemanticscholar.org For Menaquinone-6, this requires attaching a hexaisoprenyl (C30) chain to the 2-methyl-1,4-naphthoquinone (menadione) nucleus. The synthesis of this compound necessitates the use of deuterated precursors for either the naphthoquinone ring or the side chain.
Common synthetic strategies that can be adapted for deuterated analogues include:
Friedel-Crafts Alkylation: This is a widely used method for synthesizing menaquinone derivatives. semanticscholar.org It typically involves the reaction of a protected 1,4-dihydroxynaphthalene (B165239) (menadiol) with a suitable isoprenoid alcohol in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). semanticscholar.org To produce this compound, a deuterated menadiol (B113456) precursor would be reacted with the non-deuterated hexaisoprenyl side chain.
Radical Alkylation: This approach involves the coupling of menadione (B1676200) with a polyisoprenyl iodide using a radical initiator, such as benzoyl peroxide. acs.org The synthesis of MK-6 via this route has been reported, and the adaptation for a deuterated version would involve starting with a deuterated menadione.
Metal-Mediated Cross-Coupling: Techniques using organometallic reagents, such as π-allylnickel complexes, have been employed to synthesize menaquinones with good stereocontrol over the first isoprene (B109036) unit's double bond. mdpi.com This method couples an activated naphthoquinone derivative with a prepared isoprenyl unit, one of which would be deuterated for the target molecule.
The choice of strategy often depends on the desired position of the deuterium labels, the availability of deuterated starting materials, and the required yield and purity.
Table 1: Comparative Overview of Chemical Synthesis Strategies for Deuterated Menaquinones
| Synthetic Strategy | Key Deuterated Reagent | Targeted Deuteration Site | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Deuterated Menadiol | Naphthoquinone Ring | Utilizes commercially available starting materials. | Often results in low yields and isomeric mixtures. mdpi.comsemanticscholar.org |
| Radical Alkylation | Deuterated Menadione | Naphthoquinone Ring | Effective for saturated or partially saturated side chains. acs.org | Yields can be moderate; requires preparation of isoprenyl iodides. acs.org |
| π-Allylnickel Coupling | Deuterated Naphthoquinone | Naphthoquinone Ring | Offers some stereocontrol for the α-isoprene double bond. mdpi.com | Involves sensitive organometallic reagents. |
Regioselective Deuteration Techniques for the Naphthoquinone Ring and Isoprenoid Side Chain
Achieving regioselectivity—the precise placement of deuterium atoms—is critical. For this compound, the "d7" designation typically implies deuteration of the aromatic naphthoquinone ring and the methyl group.
Deuteration of the Naphthoquinone Ring: The aromatic protons of the naphthoquinone ring can be replaced with deuterium through hydrogen-deuterium (H-D) exchange reactions. This is often accomplished by treating the naphthoquinone precursor with a deuterated acid (e.g., D₂SO₄) or base in a deuterated solvent like D₂O under controlled conditions. Alternatively, the synthesis can begin with a pre-deuterated building block, such as a deuterated naphthalene (B1677914) derivative, which is then elaborated into the naphthoquinone ring.
Deuteration of the Isoprenoid Side Chain: While less common for the "d7" isotopologue, selective deuteration of the side chain is possible. This requires a bottom-up synthesis of the hexaisoprenyl chain using smaller, deuterated isoprene building blocks. This approach is significantly more complex and costly than ring deuteration.
Control of Stereochemistry and Isomeric Purity in Deuterated Menaquinone Synthesis
The biological activity of menaquinones is highly dependent on the stereochemistry of the double bonds within the isoprenoid side chain, with the natural form possessing an all-E configuration. researchgate.net Synthetic methods often produce a mixture of E and Z isomers, which can be difficult to separate. mdpi.com
Maintaining stereochemical integrity is a significant challenge. Strategies to address this include:
Using stereocontrolled reactions like the Horner-Wadsworth-Emmons olefination to build the isoprenoid chain.
Employing metal-mediated coupling reactions that can favor the formation of the desired E-isomer. mdpi.com
Starting with a naturally derived, stereochemically pure isoprenoid precursor.
Rigorous purification using techniques like high-performance liquid chromatography (HPLC) is essential to isolate the desired all-E-isomer of this compound and ensure high isomeric purity.
Biosynthetic Engineering for Deuterated Menaquinone Production
Biosynthesis offers an alternative route that leverages microbial metabolic pathways. By manipulating these pathways and supplying deuterated precursors, microorganisms can be turned into cellular factories for producing deuterated compounds.
Microbial Systems for Enhanced Menaquinone Biosynthesis
Several microorganisms are known producers of menaquinones and serve as platforms for biosynthetic engineering.
Escherichia coli : This bacterium naturally produces menaquinone-8 and ubiquinone-8. Its well-understood genetics and rapid growth make it an ideal host for metabolic engineering. researchgate.netportlandpress.com E. coli synthesizes isoprenoid precursors via the methylerythritol phosphate (B84403) (MEP) pathway. portlandpress.com
Bacillus subtilis : This organism is a prominent producer of menaquinone-7 (B21479) (MK-7) and is widely used for industrial fermentation. nih.govebi.ac.uk Its robust nature and capacity for high-density cultivation make it an attractive chassis for producing various menaquinones. nih.gov
These microbes can be cultured in media supplemented with deuterated feedstocks, such as D₂O or deuterated glucose, leading to the incorporation of deuterium throughout the menaquinone molecule. However, for targeted labeling, more sophisticated genetic strategies are required.
Genetic Engineering Strategies for Modulating Deuterium Precursor Flux in Microbial Pathways
To achieve specific and high-level deuterium incorporation into the menaquinone structure, metabolic pathways are rationally engineered. This often involves creating auxotrophic strains that cannot produce an essential precursor and must uptake it from the medium.
A key strategy involves engineering the isoprenoid biosynthesis pathway. In E. coli, the MEP pathway produces the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). portlandpress.com
Blocked Endogenous Pathways: A powerful technique is to knock out a critical gene in the native pathway, forcing the cell to rely on an external source. For instance, disrupting the dxs gene, which codes for the first enzyme in the MEP pathway, makes E. coli dependent on an exogenous source of isoprenoid precursors, such as deuterated 2-C-methyl-D-erythritol (ME). researchgate.netportlandpress.com When this deuterated precursor is supplied in the culture medium, the bacterium incorporates it directly into the isoprenoid side chain of its menaquinones, leading to a specifically deuterated product. portlandpress.com
Table 2: Key Genetic Targets for Engineered Biosynthesis of Deuterated Menaquinones in E. coli
| Gene Target | Pathway | Engineering Strategy | Purpose |
| dxs | MEP Pathway (Isoprenoid) | Gene Knockout | Blocks endogenous isoprenoid synthesis, forcing uptake of an external deuterated precursor like [²H]ME. researchgate.netportlandpress.com |
| ispD, ispF | MEP Pathway (Isoprenoid) | Overexpression | Increases the metabolic flux from the precursor towards IPP/DMAPP. |
| aroG, aroB | Shikimate Pathway (Naphthoquinone) | Overexpression | Increases the supply of chorismate, the precursor for the naphthoquinone ring. researchgate.net |
| menA | Menaquinone Pathway | Overexpression | Catalyzes the attachment of the isoprenoid side chain to the naphthoquinone precursor, a key step in menaquinone synthesis. |
Optimization of Fermentation Parameters for Maximizing Deuterium Enrichment and Yield
The production of this compound (MK-6-d7) through microbial fermentation presents a sophisticated biotechnological challenge, requiring a dual optimization strategy. The primary goals are to maximize the total yield of the menaquinone product while simultaneously ensuring the highest possible level of deuterium incorporation into the molecule. This process involves meticulous control over the cultivation environment and media composition, leveraging principles from both established menaquinone fermentation and microbial deuteration studies.
The general strategy for producing deuterated biomolecules via fermentation relies on adapting a producer microorganism to a deuterium-rich environment. nih.govnih.gov This is achieved by replacing standard water (H₂O) with heavy water (D₂O) and using deuterated carbon sources, such as deuterated glycerol (B35011) or glucose. nih.govnih.gov The microorganism, through its native metabolic pathways, utilizes these deuterated substrates to synthesize its cellular components, including the target metabolite, thereby incorporating deuterium atoms into the final product structure. nih.govsilantes.com
Optimization of Physical and Nutritional Parameters for Yield
Research into the fermentation of non-deuterated menaquinones provides a foundational framework for optimizing the yield of MK-6. Studies on bacteria known to produce MK-6, such as Flavobacterium species, have identified key parameters that significantly influence product titers. nih.govscielo.br
A study focusing on a mutant Flavobacterium sp. identified optimal conditions for maximizing Vitamin K₂ (including MK-6) production. scielo.br The physical parameters were fine-tuned to achieve a 6-day shake-flask culture at 37°C with an initial pH of 7.0, a shaking speed of 120 rpm, and a 2% inoculum in a 30 mL medium volume. scielo.br
Nutritional parameters were optimized using response surface methodology (RSM), resulting in a medium that significantly boosted production. scielo.br Furthermore, the study found that supplementing the culture with specific additives could further enhance the yield. The addition of 3 mg/mL of Arachis hypogaea (peanut) powder at 72 hours of cultivation increased the MK-6 yield by 149%. scielo.br This effect was partially attributed to D-(+)-catechin, a component of Arachis hypogaea, which also improved synthesis when added alone. scielo.br
| Parameter | Optimized Value | Reference |
|---|---|---|
| Producing Microorganism | Flavobacterium sp. mutant SP-L-01 | scielo.br |
| Temperature | 37°C | scielo.br |
| Initial pH | 7.0 ± 0.2 | scielo.br |
| Agitation | 120 rpm | scielo.br |
| Culture Duration | 6 days | scielo.br |
| Carbon Source (Maltose) | 23.8 g/L | scielo.br |
| Carbon Source (Glucose) | 9.69 g/L | scielo.br |
| Nitrogen Source (Beef Extract) | 15 g/L | scielo.br |
| Phosphate Source (K₂HPO₄) | 4.5 g/L | scielo.br |
| Yield Enhancer | 3 mg/mL Arachis hypogaea (added at 72h) | scielo.br |
Strategies for Maximizing Deuterium Enrichment
Achieving high levels of deuterium incorporation requires adapting the production strain to grow in a medium where hydrogen atoms are largely replaced by deuterium. This presents a significant physiological challenge to the microorganism due to the kinetic isotope effect, which can slow enzymatic reactions and reduce growth rates. nih.govnih.gov
The core components for this process are:
Deuterated Solvent: Heavy water (D₂O) at concentrations of 99% or higher is used as the culture medium solvent. nih.govnih.gov
Deuterated Carbon Source: To ensure extensive labeling of the carbon skeleton, a perdeuterated carbon source is essential. Deuterated glycerol (e.g., glycerol-d₈) or deuterated glucose (e.g., glucose-d₇) are commonly used. nih.govnih.gov Glycerol is often a preferred carbon source in engineered strains for maximizing the production of certain metabolites. nih.gov
A critical step is the gradual adaptation of the microorganism to the deuterated environment. Bacteria often experience "isotopic shock" when transferred directly into a highly deuterated medium. nih.gov Therefore, a stepwise adaptation protocol is employed, where the cells are sequentially cultured in media with increasing D₂O concentrations (e.g., from 70% D₂O to over 99% D₂O) until the growth rate stabilizes. nih.govnih.gov This process allows the cellular machinery to adjust to the presence of deuterium, balancing cell viability with the objective of high isotopic enrichment. nih.gov
Integrated Approach for this compound Production
The optimal production of this compound requires an integrated approach that merges the yield-enhancing conditions with the specific requirements for isotopic labeling. This involves culturing a known MK-6 producing strain, such as Flavobacterium sp. or Eubacterium lentum, in a medium optimized for both growth and deuterium incorporation. scielo.brresearchgate.net The process would begin with the stepwise adaptation of the chosen strain to the deuterated medium. Once adapted, the main production fermentation can be initiated using the optimized parameters.
The trade-off between yield and deuterium enrichment is a key consideration. The slower growth rates typically observed in highly deuterated media may lead to lower final biomass and, consequently, a lower total yield of MK-6-d7 compared to its non-deuterated counterpart. nih.govnih.gov Therefore, empirical optimization is necessary to find the ideal balance of deuterated substrate concentration, nutrient levels, and fermentation time that maximizes the output of highly enriched this compound.
| Parameter | Proposed Optimized Value for MK-6-d7 | Rationale / Key Consideration |
|---|---|---|
| Producing Microorganism | Adapted MK-6 producing strain (e.g., Flavobacterium sp.) | Strain must be adapted to high D₂O concentrations. nih.gov |
| Solvent | D₂O (≥99% purity) | Primary source of deuterium for incorporation. nih.gov |
| Deuterated Carbon Source | Glycerol-d₈ or Glucose-d₇ | Ensures high deuterium incorporation into the molecular backbone. nih.govnih.gov |
| Temperature | 37°C | Based on optimal conditions for non-deuterated MK-6 yield. scielo.br |
| Initial pH | 7.0 | Based on optimal conditions for non-deuterated MK-6 yield. scielo.br |
| Agitation | 120 rpm | Maintains aeration and nutrient distribution. scielo.br |
| Culture Duration | Extended (e.g., >6 days) | May need to be extended to compensate for slower growth in deuterated media. nih.gov |
| Nutrient Profile | Based on RSM-optimized medium | Utilizes established yield-enhancing composition (Beef extract, K₂HPO₄, etc.). scielo.br |
| Enrichment Monitoring | Mass Spectrometry | To quantify the level of deuterium incorporation in the final product. nih.gov |
Advanced Analytical Characterization and Methodologies for Menaquinone 6 D7
High-Resolution Spectrometric Techniques for Structural Elucidation and Purity Assessment
High-resolution spectrometric methods are essential for the unambiguous identification and detailed structural examination of Menaquinone 6-d7. These techniques offer the high degree of accuracy and sensitivity needed to confirm the molecular formula and determine the positions of the deuterium (B1214612) atoms.
High-Resolution Mass Spectrometry (HRMS), particularly with a Quadrupole Time-of-Flight (QTOF) analyzer, is a key tool for characterizing this compound. mdpi.com HRMS-QTOF delivers highly accurate mass measurements, enabling the differentiation of compounds with very similar nominal masses. This is critical for confirming the successful labeling of the menaquinone-6 structure with seven deuterium atoms.
The accurate mass measurement of the protonated molecule, [M+H]⁺, of this compound is used to calculate its elemental composition and thus verify its molecular formula. For comparison, the theoretical exact mass of the [M+H]⁺ ion for unlabeled menaquinone-6 (C₄₁H₅₆O₂) is 580.4280 g/mol . nih.gov The high resolving power of QTOF-MS can easily distinguish between the labeled and unlabeled forms, providing strong confidence in the compound's identity.
Additionally, tandem mass spectrometry (MS/MS) on HRMS instruments provides structural details by fragmenting the precursor ion and analyzing the resulting product ions. researchgate.net Comparing the fragmentation pattern of this compound with its unlabeled counterpart helps to confirm the location of the deuterium labels, as the mass-to-charge ratio (m/z) of specific fragments will be shifted by the mass of the deuterium atoms. bevital.no
| Compound | Molecular Formula | Ion | Theoretical m/z |
| Menaquinone 6 | C₄₁H₅₆O₂ | [M+H]⁺ | 581.4359 |
| This compound | C₄₁H₄₉D₇O₂ | [M+H]⁺ | 588.4786 |
In the ¹H NMR spectrum of this compound, the absence of signals at chemical shifts that are present in the spectrum of unlabeled menaquinone-6 points to the positions where hydrogen has been substituted by deuterium. fda.gov.tw For instance, if the deuterium labeling is on the 2-methyl group and the aromatic ring, the corresponding proton signals would be absent.
²H NMR provides direct confirmation of deuterium incorporation and its precise location. fda.gov.tw The chemical shifts in a ²H NMR spectrum align with those in a ¹H NMR spectrum, allowing for direct correlation. A signal at a specific chemical shift in the ²H NMR spectrum confirms the position of the deuterium label. NMR is also vital for identifying and quantifying isomeric impurities, such as the geometric cis/trans isomers of the isoprenoid side chain, by analyzing coupling constants and chemical shifts. acs.org
Mass Spectrometry (MS) Applications: High-Resolution Mass Spectrometry (HRMS-QTOF) and Accurate Mass Measurement
Chromatographic Separation Techniques for this compound and Related Isoprenologues
Chromatographic methods are fundamental for separating and quantifying this compound from complex mixtures and other similar menaquinone isoprenologues. The selection of the appropriate chromatographic method and detector is key to achieving the necessary resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for analyzing menaquinones. mdpi.comresearchgate.net These methods provide high resolution and are well-suited for separating these highly lipophilic molecules. UPLC, which uses columns with sub-2 µm particles, offers benefits in speed, resolution, and sensitivity over traditional HPLC. mdpi.comresearchgate.net
For separating this compound, reversed-phase chromatography is commonly used with a C18 or C30 stationary phase. semanticscholar.orguio.no The mobile phase typically consists of a mix of organic solvents like methanol, ethanol, or acetonitrile. semanticscholar.orgjyoungpharm.org
This compound is separated from other menaquinone isoprenologues (e.g., MK-4, MK-7) based on differences in their lipophilicity, which is related to the length of their isoprenoid side chains. unit.no While the deuterium labeling in this compound does not significantly change its retention time compared to the unlabeled version, it is easily distinguished by mass spectrometry due to the difference in their mass-to-charge ratios. bevital.no
While mass spectrometry is the primary detector for quantitative assays using isotopically labeled standards, other detectors are also valuable. thermofisher.com
Diode Array Detection (DAD) provides UV spectral information along with chromatographic data. mdpi.comresearchgate.net Menaquinones have characteristic UV absorption spectra with maxima around 248, 260, 270, and 325 nm. nih.gov DAD allows for simultaneous monitoring at multiple wavelengths, which helps in peak identification and purity assessment. mdpi.com
Charged Aerosol Detection (CAD) is a universal detector that provides a response that is largely independent of the analyte's chemical structure. thermofisher.comthermofisher.com The eluent from the LC column is nebulized, and the resulting aerosol particles are charged and detected. thermofisher.com CAD is useful for analyzing compounds without a UV chromophore or for the simultaneous analysis of multiple compounds with varying UV responses. dntb.gov.uaresearchgate.net
The isoprenoid side chain of menaquinones can have different geometric configurations, with double bonds in either cis or trans orientations. The all-trans isomer is generally the biologically active form, making the separation and quantification of cis and trans isomers of this compound important. researchgate.net
Specialized chromatographic methods have been developed to resolve these geometric isomers. mdpi.comgoogle.com This often involves using specific stationary phases, like certain C18 or C30 columns, and optimizing the mobile phase composition and temperature. mdpi.comthermofisher.com The separation relies on the subtle differences in the shape and polarity of the cis and trans isomers.
Advanced Detection Modalities: Diode Array Detection (DAD) and Charged Aerosol Detection (CAD)
Quantitative Analytical Methodologies Utilizing this compound as an Internal Standard
The primary application of this compound is as an internal standard to ensure accuracy and precision in the quantification of endogenous menaquinones. caymanchem.combiomol.com Stable isotope dilution analysis using deuterated standards is a preferred method for the direct and sensitive quantification of analytes, as they exhibit nearly identical extraction recovery, chromatographic retention, and ionization efficiency to their non-deuterated counterparts. nih.gov
Development and Validation of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Protocols
The development of robust LC-MS/MS protocols is fundamental for the accurate measurement of menaquinones. These methods are chosen for their high sensitivity and specificity, which are crucial due to the low circulating concentrations of vitamin K and potential interference from lipids in biological samples. nih.gov
Method validation is a critical step to ensure the reliability of the analytical data. This process typically involves assessing linearity, accuracy, precision, and the limits of detection and quantification. researchgate.netnih.govnih.gov For instance, a developed LC-MS/MS method for analyzing phylloquinone (PK), menaquinone-4 (MK-4), and menaquinone-7 (B21479) (MK-7) in human plasma was validated in accordance with internal policies compliant with CLSI and ISO 15189 guidelines. bevital.no The use of deuterated internal standards like this compound is integral to this validation process, helping to correct for matrix effects and variations during sample preparation and analysis.
Key aspects of LC-MS/MS protocol development include:
Sample Preparation: Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to isolate menaquinones from the sample matrix. bevital.nothermofisher.com For example, a one-step LLE with hexane (B92381) can be used to extract vitamin K from serum samples after protein precipitation with ethanol. thermofisher.com
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate different menaquinone forms. nih.govresearchgate.net C18 columns are frequently utilized for this purpose. researchgate.net
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. bevital.nothermofisher.com Specific precursor and product ion transitions are monitored for both the analyte and the deuterated internal standard. frontiersin.orgresearchgate.net For example, the transition for MK-7-d7 might be m/z 657.1 > m/z 194.2. frontiersin.org
A study developing a method for quantifying various vitamin K forms in foods utilized an LC-ESI-MS/MS system with a 9-minute runtime, employing d7-labeled compounds as internal standards. nih.govunit.noresearchgate.net
Application in Complex Biological Matrices (e.g., cell cultures, animal tissues) for Endogenous Menaquinone Quantification
This compound is instrumental in quantifying endogenous menaquinones in a variety of complex biological matrices, including plasma, serum, and tissues. caymanchem.comnih.gov The challenges associated with these matrices, such as the presence of interfering lipids and low analyte concentrations, necessitate the use of an internal standard to ensure accurate results. nih.gov
In human plasma, LC-MS/MS methods utilizing deuterated internal standards have been successfully developed to measure various forms of vitamin K, including MK-4 and MK-7. bevital.nocambridge.org For instance, a method was developed to measure plasma phylloquinone (PK), MK-4, and MK-7 using their respective d7-deuterated internal standards. bevital.no Similarly, another study quantified PK, MK-4, and MK-7 in human serum using d7-labeled internal standards. researchgate.netnih.gov
The conversion of vitamin K1 to MK-4 has been studied in animal tissues, where deuterated standards are crucial for accurate quantification. caymanchem.com For example, MK-4 accumulates in various tissues, including the brain, and its quantification benefits from the use of an internal standard like MK-4-d7. caymanchem.combiomol.com
The table below summarizes typical parameters for an LC-MS/MS method using deuterated internal standards for menaquinone analysis in biological matrices.
| Parameter | Example Specification |
| Sample Type | Human Plasma, Serum, Tissues |
| Internal Standard | This compound, Menaquinone 7-d7, Phylloquinone-d7 |
| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| LC Column | C18 reversed-phase |
| Mobile Phase | Gradient of methanol/water with formic acid |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Detection | Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode |
Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, especially for trace analysis of low-concentration compounds like menaquinones. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. frontiersin.org
The use of this compound as an internal standard contributes to achieving low LOD and LOQ values. For example, in a study quantifying PK and MK-4 in food, the LOD and LOQ were 0.1 ng/mL and 0.5 ng/mL for PK, and 0.5 ng/mL and 1.0 ng/mL for MK-4, respectively. frontiersin.org Another LC-MS/MS method for PK, MK-4, and MK-7 in plasma reported LLOQs of 0.14 nmol/L for PK and MK-4, and 4.40 nmol/L for MK-7. bevital.no In a separate study analyzing human serum, the LLOQ for PK, MK-4, and MK-7 was 0.03 ng/mL, with LODs of 0.0019 ng/mL for K1 and MK-7, and 0.00375 ng/mL for MK-4. nih.gov
The table below presents examples of LOD and LOQ values from various studies.
| Analyte | Matrix | LOD | LOQ |
| Phylloquinone (PK) | Food | 0.1 ng/mL | 0.5 ng/mL |
| Menaquinone-4 (MK-4) | Food | 0.5 ng/mL | 1.0 ng/mL |
| Phylloquinone (PK) | Plasma | - | 0.14 nmol/L |
| Menaquinone-4 (MK-4) | Plasma | - | 0.14 nmol/L |
| Menaquinone-7 (MK-7) | Plasma | - | 4.40 nmol/L |
| Vitamin K1 (PK) | Serum | 0.0019 ng/mL | 0.03 ng/mL |
| Menaquinone-4 (MK-4) | Serum | 0.00375 ng/mL | 0.03 ng/mL |
| Menaquinone-7 (MK-7) | Serum | 0.0019 ng/mL | 0.03 ng/mL |
| Menaquinone-7 (MK-7) | Human Plasma | - | 0.500 ng/ml |
Impurity Profiling and Purity Assessment in Research-Grade this compound Standards
The purity of research-grade standards, including this compound, is paramount for the accuracy of quantitative studies. Impurity profiling involves the identification and quantification of any unintended substances present in the standard.
For menaquinones, a significant consideration is the presence of cis/trans isomers. Only the all-trans forms of vitamin K are considered fully biologically active, while the cis isomers are often viewed as impurities. mdpi.com Chemical synthesis of menaquinones can lead to the formation of these cis isomers. mdpi.comresearchgate.net
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), combined with high-resolution mass spectrometry (HRMS), are used to separate and identify these isomers. mdpi.comresearchgate.net One study identified eleven different cis/trans isomers of menaquinone-7 in dietary supplements. researchgate.net In some supplements, cis/trans-menaquinone-6 isomers were found in concentrations ranging from 5.5–16.9 µg per tablet/capsule. researchgate.net
The purity of deuterated standards is typically specified by the manufacturer. For example, Menaquinone 4-d7 is available with a purity of over 99% for deuterated forms (d1-d7). biomol.com Another supplier specifies an isotopic purity of ≥98 atom % D for Vitamin K2 (MK-7)-d7.
Applications of Menaquinone 6 D7 in Fundamental Biochemical and Metabolic Research
Elucidation of Menaquinone Biosynthetic Pathways and Interconversion Mechanisms
The unique structure of menaquinone 6-d7, with deuterium (B1214612) atoms incorporated into its molecule, makes it an invaluable tracer for studying the intricate pathways of vitamin K metabolism.
Tracing of Vitamin K Metabolic Pathways in Model Organisms and Cellular Systems
The use of stable isotope-labeled compounds like deuterated phylloquinone (PK) and menaquinones has been instrumental in distinguishing exogenous compounds from their endogenous counterparts. jfda-online.com This methodology allows researchers to track the metabolic fate of specific vitamin K forms within an organism. For instance, studies have utilized deuterium-labeled vitamin K derivatives to investigate their conversion into other forms, such as the transformation of PK to menaquinone-4 (MK-4). jfda-online.comfda.gov.tw
Research in mice using deuterium-labeled menaquinone-9 (B191817) (MK-9) demonstrated that it serves as a precursor to MK-4 in bone tissue. oup.comnih.gov Similarly, studies with deuterium-labeled PK-rich collard greens in rats have been employed to explore the metabolic origin of menaquinones found in the liver and feces. researchgate.net These tracer studies provide direct evidence for the interconversion pathways between different forms of vitamin K. researchgate.net Specifically, the administration of deuterium-labeled PK (PK-d7) to rats led to the detection of deuterated menadione (B1676200) (MD-d7) in the lymph and blood, confirming that MD is a circulating precursor for the synthesis of tissue MK-4. semanticscholar.org
Investigation of Enzymatic Transformations Involving Menaquinone Precursors (e.g., UBIAD1-mediated reactions with deuterated substrates)
The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) has been identified as a key enzyme in the biosynthesis of MK-4 in humans. fda.gov.twnih.gov The role of UBIAD1 has been elucidated through experiments using deuterated vitamin K derivatives. In these studies, short interfering RNA (siRNA) targeting the UBIAD1 gene was shown to inhibit the conversion of deuterium-labeled vitamin K precursors into deuterium-labeled MK-4 (MK-4-d7) in human cells. fda.gov.twresearchgate.netnih.gov
Further confirmation of UBIAD1's function came from experiments in insect cells infected with a UBIAD1 baculovirus, which demonstrated the enzyme's ability to convert deuterated vitamin K derivatives into MK-4-d7. jfda-online.comfda.gov.twnih.gov It is suggested that UBIAD1 catalyzes the prenylation of menadione to form MK-4. semanticscholar.orgresearchgate.net Research indicates that UBIAD1 exhibits a strong prenylation activity for menadione. semanticscholar.orgresearchgate.net The hydroquinone (B1673460) form of menadione, rather than the quinone form, has been identified as an intermediate in this conversion process. semanticscholar.org
| Model System | Deuterated Substrate | Key Finding |
|---|---|---|
| Human Cells | Deuterium-labeled vitamin K derivatives | siRNA against UBIAD1 inhibited conversion to MK-4-d7. fda.gov.twnih.gov |
| Insect Cells (with UBIAD1 baculovirus) | Deuterium-labeled vitamin K derivatives | Confirmed UBIAD1's role in synthesizing MK-4-d7. jfda-online.comfda.gov.tw |
| Recombinant UBIAD1 Protein | Menadione | Demonstrated strong prenylation activity. semanticscholar.org |
Analysis of Side-Chain Cleavage and Prenylation Activities in Non-Human Systems
Studies in animal models have been crucial for understanding the in vivo conversion of different vitamin K forms. It has been shown that various dietary forms of vitamin K can be converted to tissue MK-4 in mice. researchgate.net The conversion process is believed to involve the removal of the side chain from dietary phylloquinone in the intestine to produce menadione. semanticscholar.orgresearchgate.net This menadione is then transported to various tissues where it is prenylated by UBIAD1 to form MK-4. researchgate.net
Experiments administering phylloquinone-d7 to rats via different routes have shown that oral and enteral administration resulted in the accumulation of MK-4-d7 in the brain, suggesting the importance of the intestinal route in the conversion process. tufts.edu Furthermore, the detection of menadione-d7 in the urine and serum of rats fed a diet containing deuterium-labeled phylloquinone provides strong evidence for menadione being an intermediate in this pathway. semanticscholar.org While UBIAD1 is known to have a strong prenylation activity for menadione, its side-chain cleavage activity for phylloquinone is considered weak. semanticscholar.orgresearchgate.net
Mechanistic Studies of Menaquinone Function at the Molecular and Cellular Level
The use of isotopically labeled menaquinones also extends to investigating their fundamental roles at the molecular and cellular levels.
Investigation of Cofactor Roles in Post-Translational Modification Processes in Research Models
Vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is responsible for the post-translational modification of specific glutamic acid residues to γ-carboxyglutamic acid (Gla) in certain proteins. nih.govjneurosci.org This carboxylation is crucial for the biological activity of these Gla-containing proteins, which are involved in processes like blood coagulation and bone metabolism. fda.gov.twnih.gov Menaquinone-7 (B21479), a form of vitamin K2, has been identified as a highly bioactive cofactor for this carboxylation reaction. medchemexpress.com The protective effects of vitamin K against oxidative injury in cultured nerve cells have been shown to be independent of its role as a cofactor for GGCX. nih.gov
Exploration of Electron Transport System Involvement in Prokaryotic Models
Menaquinones are vital components of the electron transport chain in many prokaryotes, where they shuttle electrons between membrane-bound protein complexes. nih.govrsc.orgacs.org This function is essential for both aerobic and anaerobic respiration in these organisms. nih.govfrontiersin.org In the majority of Gram-positive bacteria, menaquinone is the sole quinone in the electron transport chain. nih.govnih.gov
Different bacteria produce menaquinones with varying side-chain lengths; for example, Flavobacterium species are characterized by having menaquinone-6 (MK-6) as their major respiratory quinone. msk.or.krfrontiersin.org The biosynthesis of menaquinones has been extensively studied in bacteria like E. coli. nih.gov There are two main biosynthetic pathways for menaquinone: the classical pathway and the futalosine (B117586) pathway. oup.comnih.gov The futalosine pathway is found in a broader taxonomic range of prokaryotes and is present in aerobic, facultatively anaerobic, and anaerobic organisms. nih.gov
| Prokaryotic Model | Primary Menaquinone | Role |
|---|---|---|
| Gram-positive bacteria (most) | Menaquinone | Sole quinone in the electron transport chain. nih.govnih.gov |
| Flavobacterium species | Menaquinone-6 (MK-6) | Major respiratory quinone. msk.or.krfrontiersin.org |
| Escherichia coli | MK-8 (major), MK-6 (minor) | Electron carrier in the electron transport chain. nih.gov |
Isotopic Tracer Studies for Metabolic Flux Analysis
Isotopic tracer studies are a powerful tool in metabolic research, allowing scientists to track the movement of atoms through metabolic pathways. ontosight.aimedchemexpress.com By introducing a labeled compound, such as this compound, into a biological system, researchers can follow the deuterium atoms as they are incorporated into various metabolites. This provides a dynamic view of metabolic fluxes—the rates of turnover of molecules through a series of biochemical reactions.
This compound, with its seven deuterium atoms, serves as an ideal tracer. The deuterium (²H) isotope is stable (non-radioactive) and heavier than hydrogen (¹H), allowing it to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.airesearchgate.net This enables precise tracking of the labeled menaquinone's fate as it is absorbed, distributed, and metabolized. nih.govoup.com
Carbon Flow Analysis in Menaquinone Production Pathways
Menaquinone-6 (MK-6) is a vital component of the electron transport chain in many bacteria, including Campylobacter and Lactobacillus species. nih.govbiorxiv.orgscispace.com Its biosynthesis is a complex process involving precursors from central carbon metabolism. researchgate.net Analyzing the carbon flow through these pathways is crucial for understanding bacterial metabolism and for metabolic engineering efforts aimed at enhancing vitamin K2 production. nih.govfrontiersin.orgresearchgate.net
Bacteria synthesize menaquinones via two primary routes: the classical menaquinone pathway and the futalosine pathway. frontiersin.orgacs.org
Classical Menaquinone Pathway: This pathway begins with chorismate, an intermediate of the shikimate pathway. Through a series of enzymatic reactions involving the 'men' genes (MenF, MenD, MenH, MenC, MenE, MenB, and MenA), chorismate is converted into 1,4-dihydroxy-2-naphthoate (DHNA). nih.govacs.orgrsc.org The hexaprenyl side chain, synthesized via the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathway, is then attached to the DHNA ring by the enzyme DHNA polyprenyltransferase (MenA), eventually forming MK-6. researchgate.netmdpi.com
Futalosine Pathway: Discovered more recently, this alternative pathway also starts with chorismate but proceeds through different intermediates to produce menaquinone. frontiersin.orgacs.org
By using a deuterated precursor in conjunction with this compound as an internal standard, metabolic flux analysis can quantify the flow of carbon through these pathways. For instance, providing a bacterial culture with a deuterium-labeled carbon source (e.g., deuterated glucose or glycerol) and measuring the incorporation of deuterium into newly synthesized MK-6 allows researchers to determine the relative contribution of different pathways to its production. nih.gov
Table 1: Hypothetical Carbon Flow Analysis in L. plantarum for MK-6 Biosynthesis
This table illustrates how the enrichment of deuterium from a labeled substrate into menaquinone pathway intermediates could be tracked. The data is hypothetical but represents a typical outcome of a metabolic flux experiment.
| Metabolite | Pathway Step | Isotopic Enrichment (%) | Inferred Carbon Flux (Relative Units) |
| Chorismate | Shikimate Pathway | 95 | 100 |
| Isochorismate | MenF | 93 | 98 |
| o-Succinylbenzoate (OSB) | MenC | 85 | 90 |
| 1,4-dihydroxy-2-naphthoate (DHNA) | MenB | 82 | 86 |
| Demethylmenaquinone-6 | MenA | 78 | 82 |
| Menaquinone-6 | MenG (Methylation) | 75 | 79 |
Data is for illustrative purposes only.
Such analyses are critical for identifying rate-limiting steps in the biosynthesis of MK-6. nih.govacs.org By understanding these bottlenecks, scientists can genetically engineer bacteria to overexpress specific enzymes and increase the metabolic flux towards higher yields of menaquinone, a compound of significant interest for human health. nih.govresearchgate.net
Understanding Deuterium Retention and Exchange in Biological Systems
The use of deuterated compounds like this compound also provides insights into the stability of C-D bonds and the dynamics of deuterium retention and exchange within a biological system. ontosight.ai The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a "kinetic isotope effect," potentially slowing down metabolic reactions where this bond is broken. medchemexpress.com However, in tracer studies, the focus is often on the label's stability.
When this compound is introduced into an organism, it can be metabolized. For instance, studies on other deuterated menaquinones, such as MK-9, have shown that the long side chain can be cleaved and the resulting menadione (naphthoquinone ring) can be used to form other menaquinones, like MK-4. nih.govoup.comoup.com A study using deuterium-labeled MK-9 found that a significant portion of MK-4 detected in bone tissue was derived from the labeled MK-9, confirming this metabolic remodeling. nih.govoup.com
By tracing the d7-label from this compound, researchers can investigate:
The extent to which MK-6 is a precursor for other menaquinones.
The stability of the deuterium label on the naphthoquinone ring during metabolic processing.
The potential for hydrogen-deuterium exchange reactions in different tissues or cellular compartments.
Table 2: Illustrative Deuterium Retention in Metabolites of this compound
This table provides a hypothetical example of how deuterium from this compound might be distributed among its metabolites in a tracer study, indicating the stability and transfer of the labeled ring.
| Compound | Tissue | Deuterium Label Detected | % of Total Pool Labeled | Interpretation |
| This compound | Liver | d7 | 60 | High uptake of administered tracer. |
| Menaquinone 4-d7 | Bone | d7 | 25 | MK-6 is remodeled to MK-4, retaining the labeled ring. |
| Menaquinone 4-d7 | Adipose Tissue | d7 | 35 | Tissue-specific differences in MK-6 to MK-4 conversion. |
| Menadione-d7 | Plasma | d7 | 15 | Circulating intermediate from side-chain cleavage. |
This data is hypothetical and for illustrative purposes.
These studies are fundamental to understanding the complex interplay between different forms of vitamin K in the body. The retention or loss of deuterium provides clear evidence for specific metabolic transformations, such as the complete replacement of the sidechain, which points to menadione being a key intermediate in the interconversion of menaquinones. tandfonline.com
Advanced Research Perspectives and Future Directions for Menaquinone 6 D7
Development of Novel Deuterated Menaquinone Analogues for Targeted Research Probes
The synthesis of deuterated menaquinones has become a cornerstone for metabolic research, enabling precise tracking of their absorption, distribution, and conversion within biological systems. smolecule.comnih.gov Building on the foundation of existing MK-6-d7, the development of novel deuterated analogues can create highly specific probes for investigating distinct biological questions.
Future research could focus on synthesizing a portfolio of MK-6 analogues with deuterium (B1214612) labels at various positions on the molecule. For instance, selective labeling on the naphthoquinone ring versus the hexaprenyl side chain could help differentiate the metabolic fate of these two principal components. Studies on other menaquinones have shown that the naphthoquinone ring can be recycled and remodeled with different sidechains within the gut microbiota, a process that could be meticulously tracked using site-specifically labeled MK-6. tandfonline.com
Furthermore, the synthesis of partially or fully saturated deuterated MK-6 analogues could serve as probes to understand the function of specific enzymes and the biological significance of the double bonds in the isoprenyl side chain. researchgate.netacs.org Research on MK-4 derivatives has indicated that both the double bonds and methyl groups on the side chain are crucial for transcriptional activity, a hypothesis that can be tested for MK-6 using custom-synthesized deuterated probes. researchgate.net These novel analogues would allow researchers to probe the structural requirements for interactions with membrane-bound protein complexes in bacterial respiratory chains and other molecular targets. core.ac.ukacs.org
Table 1: Potential Deuterated Menaquinone-6 Analogues and Their Research Applications
| Analogue Name | Description of Deuteration | Potential Research Application |
|---|---|---|
| Menaquinone-6-(ring-d4) | Deuterium labels placed exclusively on the naphthoquinone ring. | Tracing the fate and recycling of the naphthoquinone core, independent of the side chain. |
| Menaquinone-6-(side chain-d29) | Deuterium labels placed exclusively on the hexaprenyl side chain. | Investigating the cleavage, modification, and metabolism of the isoprenoid side chain. |
| Menaquinone-6-(terminal isoprene-d7) | Deuterium labels on the final isoprene (B109036) unit of the side chain. | Studying the role of chain length-specific enzymes and side-chain truncation/elongation. |
| Saturated Menaquinone-6-d7 | Hydrogenation of the double bonds in the side chain of MK-6-d7. | Assessing the importance of side chain unsaturation for biological function and membrane interaction. researchgate.netacs.org |
Integration of Deuterated Menaquinone Studies with Systems Biology and Multi-omics Approaches
The use of stable isotope tracers like Menaquinone 6-d7 is powerfully enhanced when combined with systems biology and multi-omics technologies such as metabolomics, proteomics, and transcriptomics. researchgate.net This integrated approach allows for a holistic view of the metabolic perturbations and pathway dynamics influenced by menaquinone metabolism. nih.gov
By introducing MK-6-d7 into a biological system (e.g., a bacterial culture or a gut microbiota model), researchers can use mass spectrometry-based metabolomics to track the appearance of the deuterium label in downstream metabolites. This provides direct evidence of metabolic flux through specific pathways. researchgate.net For example, this method could precisely map the conversion of MK-6 into other menaquinone forms or its degradation products. One study successfully used metabolomics to investigate the systems-scale metabolic changes induced by menaquinone treatment in leukemia cells, demonstrating the power of this approach to uncover novel mechanisms of action. researchgate.net
Simultaneously, proteomics can identify changes in the expression of enzymes and transport proteins involved in menaquinone biosynthesis and metabolism. For instance, one could identify proteins that are upregulated to process the supplied MK-6-d7. Transcriptomics would complement this by revealing changes at the gene expression level, providing insights into the regulatory networks that respond to menaquinone availability. nih.gov This multi-omics strategy, anchored by the direct metabolic tracing of MK-6-d7, can reveal complex interactions, feedback loops, and previously unknown functions of menaquinones in cellular physiology.
Standardization and Harmonization of Analytical Methods for Deuterated Menaquinones in Inter-laboratory Research
The reliability and comparability of research findings on deuterated menaquinones heavily depend on the standardization and harmonization of the analytical methods used for their quantification. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering high sensitivity and specificity. bevital.nonih.gov However, variations in methodology can lead to discrepancies in results between different laboratories.
Key areas requiring standardization include:
Sample Preparation: Protocols for extracting menaquinones from diverse matrices (e.g., plasma, tissues, bacterial cultures, food) must be standardized. bevital.no This includes the choice of solvents, use of solid-phase extraction (SPE), and steps to prevent degradation from light and heat. bevital.nofrontiersin.org
Internal Standards: While MK-6-d7 can be an analyte, other deuterated menaquinones (e.g., d7-PK, d7-MK-4, d7-MK-7) are often used as internal standards to correct for extraction loss and matrix effects. researchgate.netunit.no Consensus on the selection and concentration of internal standards is crucial for accurate quantification. bevital.no
Chromatographic Conditions: The type of HPLC column (e.g., C18, C30), mobile phase composition, gradient elution, and column temperature all affect the separation of menaquinone isomers and isotopologues. tandfonline.combevital.nofrontiersin.org Harmonized methods would ensure consistent resolution and retention times.
Mass Spectrometry Parameters: Ionization sources (e.g., APCI, ESI), polarity (positive/negative ion mode), and selected mass transitions for multiple reaction monitoring (MRM) must be clearly defined and validated. bevital.nofrontiersin.org
Inter-laboratory ring trials, where identical samples are analyzed by multiple labs, are essential for validating and harmonizing methods. Establishing reference values and performance criteria, such as limits of quantification (LOQ), precision (intra- and inter-assay CVs), and recovery, will build confidence in the data generated across the research community. researchgate.netbevital.nonih.govresearchgate.net
Table 2: Key Parameters for Standardization of Deuterated Menaquinone Analysis via LC-MS/MS
| Parameter | Area of Focus for Standardization | Rationale | Reference |
|---|---|---|---|
| Sample Extraction | Standardized protocols for solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Ensures consistent recovery and minimizes matrix effects across different sample types. | bevital.no |
| Internal Standards | Consistent use of specific deuterated standards (e.g., d7-MK-4, d7-MK-7). | Provides accurate correction for analytical variability, improving precision. | researchgate.netunit.no |
| LC Separation | Defined column chemistry (e.g., C30), mobile phase, and gradient. | Achieves reproducible separation of cis/trans isomers and different menaquinone homologues. | tandfonline.comfrontiersin.org |
| MS Detection | Specified ionization mode and MRM transitions (precursor > product ion). | Guarantees high specificity and sensitivity for quantification. | frontiersin.org |
| Method Validation | Agreed-upon criteria for linearity, LOQ, precision, and accuracy. | Ensures that analytical methods are robust, reliable, and comparable between laboratories. | nih.govresearchgate.net |
Exploration of this compound in Specialized Biological Systems and Niche Metabolic Pathways
Menaquinone-6 is primarily of bacterial origin and plays a critical role in the anaerobic respiratory electron transport chains of specific microorganisms. unit.nomedchemexpress.com The use of MK-6-d7 as a tracer can illuminate its function in specialized biological systems and uncover its involvement in niche metabolic pathways.
One key area is the study of the gut microbiota. Certain gut bacteria are known to produce specific menaquinones; for example, Eubacterium lentum produces MK-6. researchgate.net By supplementing an in vitro gut fermentation model or an animal model with MK-6-d7, researchers can trace its uptake and utilization by specific bacterial species. This can help answer questions about cross-feeding, where one species produces a vitamin that another requires for growth. tandfonline.com
Furthermore, bacteria have evolved different biosynthetic pathways for menaquinones, including the canonical pathway and the alternative futalosine (B117586) pathway. researchgate.netnih.gov Supplying MK-6-d7 to bacteria that utilize either pathway could reveal how externally supplied menaquinones are integrated into their metabolism and whether this downregulates their own synthesis. This has implications for understanding bacterial competition and community structure within an ecosystem. For instance, MK-6 has been identified as a product in Wolinella succinogenes and could be explored as a specific probe in similar epsilonproteobacteria. medchemexpress.com
Methodological Advancements in Deuterium Labeling Strategies and Ultra-Trace Detection Techniques
Future research with this compound will be propelled by ongoing advancements in both the synthesis of labeled compounds and the analytical techniques used to detect them.
Deuterium Labeling Strategies: Current methods for synthesizing deuterated menaquinones often involve multi-step chemical reactions. smolecule.com Future advancements may lie in biocatalytic or chemo-enzymatic approaches. Using engineered enzymes from the menaquinone biosynthesis pathway could allow for more specific and efficient incorporation of deuterium atoms at desired positions in the molecule. nih.govresearchgate.net Such methods could simplify the production of the novel targeted probes discussed in section 5.1.
Ultra-Trace Detection Techniques: While LC-MS/MS is a powerful tool, detecting extremely low concentrations of MK-6-d7 and its metabolites in complex biological samples remains a challenge. researchgate.net Methodological advancements are focused on improving sensitivity and reducing sample preparation time. nih.gov
Improved Mass Spectrometry: Next-generation mass spectrometers offer enhanced sensitivity and faster scan speeds, pushing detection limits into the sub-nanogram per liter range. researchgate.netmdpi.com
Advanced Chromatographic Techniques: The use of multidimensional gas chromatography (MDGC) or ultra-high performance liquid chromatography (UHPLC) can provide superior separation of isomers and remove interfering matrix components, thereby improving signal-to-noise ratios. frontiersin.orgnih.gov
Novel Detection Methods: Emerging techniques like coherent anti-Stokes Raman scattering (CARS) microscopy offer the potential for in-situ, bond-selective detection of deuterated compounds within living cells without the need for extraction. optica.org This could allow for real-time visualization of the subcellular localization of MK-6-d7, providing unprecedented spatial and temporal resolution of its metabolic journey. optica.org
These advancements will be crucial for moving from systemic-level analysis to single-cell and subcellular investigations of menaquinone metabolism.
Q & A
Q. What validated analytical methods are recommended for quantifying Menaquinone 6-d7 in complex biological matrices?
this compound, as a deuterium-labeled analog, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. Deuterium labeling minimizes interference from endogenous menaquinones, improving specificity. Method validation should include calibration curves (linearity: R² ≥ 0.99), limits of detection/quantification (LOD/LOQ), and recovery rates (85–115%) in relevant matrices (e.g., plasma, bacterial lysates). Matrix effects should be assessed via post-column infusion .
Q. How should this compound be stored to ensure chemical stability during long-term experiments?
Store this compound under inert gas (e.g., argon) at –20°C to prevent oxidation and photodegradation. Conduct stability tests under intended storage conditions using accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) to verify integrity via HPLC-UV or LC-MS. Aliquot solutions to avoid repeated freeze-thaw cycles .
Q. What protocols ensure safe handling of this compound in laboratory settings?
While this compound is not classified as hazardous, use nitrile gloves and safety goggles during handling. Avoid inhalation of powders by working in a fume hood. For spills, collect solid material with a clean brush and dispose of it as chemical waste. Document incident reports even for minor exposures .
Advanced Research Questions
Q. How can deuterium labeling in this compound be leveraged to trace menaquinone metabolism in Staphylococcus aureus biofilm models?
Use isotopically labeled this compound in pulse-chase experiments to track incorporation into bacterial membranes. Combine with LC-MS/MS to quantify labeled vs. unlabeled metabolites. Normalize data to bacterial cell counts (OD₆₀₀) and validate via knockout strains (e.g., menB mutants) to confirm pathway specificity. Reference biofilm protocols from studies on unlabeled menaquinones .
Q. What experimental controls are critical when studying this compound’s role in mitochondrial electron transport chain modulation?
Include:
- Negative controls : Cells treated with non-deuterated menaquinone-6 to distinguish isotope effects.
- Inhibitor controls : Rotenone (Complex I inhibitor) to isolate menaquinone-dependent activity.
- Blank matrices : Analyze untreated samples to exclude background signals. Statistical analysis should account for batch effects (e.g., ANOVA with Tukey’s post-hoc test) .
Q. How should researchers resolve contradictory data on this compound’s bioavailability in murine models?
Contradictions may arise from differences in administration routes (oral vs. intraperitoneal) or diet (vitamin K-deficient vs. -sufficient chow). Perform meta-regression to identify confounding variables (e.g., gut microbiota composition). Use pharmacokinetic modeling (non-compartmental analysis) to compare area-under-the-curve (AUC) and half-life (t₁/₂) across studies .
Q. What mechanistic studies can elucidate this compound’s interaction with human carboxylase enzymes?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Pair with mutagenesis (e.g., γ-glutamyl carboxylase variants) to identify critical residues. Validate functional activity via in vitro carboxylation assays using synthetic peptide substrates (e.g., FLEEL) .
Methodological Design Considerations
Q. How to integrate this compound into multi-omics studies of vitamin K-dependent pathways?
Combine metabolomics (LC-MS), proteomics (SILAC labeling), and transcriptomics (RNA-seq) in a longitudinal design. Use pathway enrichment tools (e.g., KEGG, Reactome) to map interactions. Normalize omics data to internal standards (e.g., deuterated amino acids for proteomics) .
Q. What ethical and feasibility criteria (FINER framework) apply to this compound research in human cohorts?
- Feasible : Ensure deuterium levels comply with radiation safety guidelines (≤ 0.1% body burden).
- Novel : Address gaps in isotope tracer kinetics for fat-soluble vitamins.
- Ethical : Obtain IRB approval for human trials, disclosing deuterium use in informed consent .
Data Reporting Standards
Q. How to ensure reproducibility when publishing studies involving this compound?
Report:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
